N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is a chemical compound that has garnered attention in both chemistry and biological research. It serves as a building block in the synthesis of more complex molecules and has been investigated for its potential applications in medicinal chemistry, particularly in neurological studies.
The compound is classified under acetamides and piperazines, with the chemical formula and the CAS number 79379-27-4. It is recognized for its structural features that include a piperazine ring, which is crucial for its biological activity.
The synthesis of N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to enhance the efficiency and consistency of the synthesis process. Catalysts can also be utilized to optimize reaction conditions.
N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide features a molecular structure characterized by:
The InChI key for this compound is YRELIRZSBXDSEY-UHFFFAOYSA-N, indicating its unique structural identifiers.
N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine moiety allows effective binding to these targets, modulating their activity. This interaction is crucial for its potential therapeutic effects, particularly in neurological disorders.
N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide exhibits several notable physical and chemical properties:
These properties influence its behavior in chemical reactions and biological applications.
N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide has several applications in scientific research:
The synthesis of N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide (CAS: 79379-27-4, MW: 239.36 g/mol) employs convergent strategies that couple cyclohexylamine intermediates with piperazine cores. The primary route involves a two-step alkylation-acylation sequence:
Alternative approaches utilize Boc-protected piperazine to enhance regioselectivity. After coupling with chloroacetamide, the Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, generating the target compound as an oil. Though operationally complex, this method suppresses N,N-bis-alkylation impurities (<5%) [6].
Table 1: Synthetic Routes for N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
Strategy | Reagents | Conditions | Yield | Purity |
---|---|---|---|---|
Direct Alkylation | Piperazine, chloroacetyl chloride | Ethanol, reflux, 12h | 68% | 95% |
Boc-Assisted Route | 1-Boc-piperazine, TFA deprotection | DCM, 0°C to RT | 72% | >99% |
One-Pot Coupling | Preformed piperazine acetamide | K₂CO₃, acetonitrile, 40°C | 60% | 90% |
Solvent selection critically influences substitution efficiency. Polar protic solvents (ethanol, isopropanol) improve piperazine solubility but risk esterification side products. Conversely, aprotic solvents (acetonitrile) minimize hydrolysis but necessitate higher temperatures (40–50°C) and extended reaction times [3] . Key optimizations include:
Purification challenges arise from residual piperazine salts. Ethanol/water recrystallization (4:1 v/v) removes hydrophilic impurities, while activated carbon treatment decolorizes the product. For analogs requiring sulfonylation, in situ generation of sulfonyl chlorides in THF at −20°C improves electrophile reactivity [9].
Table 2: Solvent Impact on Alkylation Efficiency
Solvent | Reaction Temp (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Ethanol | 78 | 12 | 68 | Low (<5%) |
Acetonitrile | 50 | 18 | 60 | Moderate (8–10%) |
Tetrahydrofuran | 45 | 15 | 55 | High (12–15%) |
Dimethylformamide | 80 | 8 | 75 | Severe (>20%) |
The bioactivity of piperazine-acetamide derivatives is highly sensitive to cyclohexyl stereochemistry and aromatic substitution patterns:
Table 3: Bioactivity of Key Structural Analogs
Compound | Structure | Target Activity | Potency (IC₅₀/Ki) |
---|---|---|---|
N-(2-methylcyclohexyl) analog | Aliphatic, chiral center | Kinase inhibition | IC₅₀ = 18–25 μM (HCT116) |
N-(2,6-dimethylphenyl) analog | Planar aromatic | α-Glucosidase inhibition | IC₅₀ = 28.0 μM |
N,N-dimethyl-2-piperazin-1-yl-acetamide | Tertiary acetamide | Antimicrobial | MIC = 32 μg/mL (E. coli) |
Quinoline-benzimidazole-piperazine hybrid | Extended conjugation | Antidiabetic | IC₅₀ = 3.2 μM (α-glucos.) |
Structure-Activity Relationship (SAR) Insights:
"The cyclohexyl core’s stereochemistry directly modulates binding plasticity. Equatorial 2-methyl positioning creates a hydrophobic pocket absent in aromatic analogs, enabling unique Van der Waals contacts with allosteric kinase domains." [4] [10]
Aromatic analogs like the quinoline-benzimidazole scaffold 7m exhibit 28-fold stronger α-glucosidase inhibition than acarbose via multipoint anchoring: benzimidazole π-stacks with Phe311/Tyr313, while the acetamide linker hydrogen-bonds to Ser156 . In contrast, aliphatic derivatives prioritize membrane permeability over target specificity, making them versatile intermediates for central nervous system (CNS)-active agents [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0